1-(4-Hydroxyphenyl)-2-(2-methoxyphenoxy)propan-1-one
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Overview
Description
1-(4-Hydroxyphenyl)-2-(2-methoxyphenoxy)propan-1-one is an organic compound that belongs to the class of phenylpropanoids This compound is characterized by the presence of a hydroxyphenyl group and a methoxyphenoxy group attached to a propanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Hydroxyphenyl)-2-(2-methoxyphenoxy)propan-1-one typically involves the reaction of 4-hydroxybenzaldehyde with 2-methoxyphenol in the presence of a suitable catalyst. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the condensation reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve the yield. The use of advanced purification techniques such as column chromatography or recrystallization is also common to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(4-Hydroxyphenyl)-2-(2-methoxyphenoxy)propan-1-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The carbonyl group in the propanone backbone can be reduced to form alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used to substitute the methoxy group under basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Various substituted phenylpropanoids depending on the nucleophile used.
Scientific Research Applications
1-(4-Hydroxyphenyl)-2-(2-methoxyphenoxy)propan-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in the treatment of various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Hydroxyphenyl)-2-(2-methoxyphenoxy)propan-1-one involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can participate in hydrogen bonding and other interactions with biological molecules, while the methoxyphenoxy group can modulate the compound’s overall reactivity and stability. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
1-(4-Hydroxyphenyl)-2-(2-methoxyphenoxy)propan-1-one can be compared with other similar compounds such as:
1-(4-Hydroxyphenyl)-2-(2-hydroxyphenoxy)propan-1-one: Similar structure but with a hydroxy group instead of a methoxy group.
1-(4-Hydroxyphenyl)-2-(2-ethoxyphenoxy)propan-1-one: Similar structure but with an ethoxy group instead of a methoxy group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
CAS No. |
64608-91-9 |
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Molecular Formula |
C16H16O4 |
Molecular Weight |
272.29 g/mol |
IUPAC Name |
1-(4-hydroxyphenyl)-2-(2-methoxyphenoxy)propan-1-one |
InChI |
InChI=1S/C16H16O4/c1-11(16(18)12-7-9-13(17)10-8-12)20-15-6-4-3-5-14(15)19-2/h3-11,17H,1-2H3 |
InChI Key |
PBZWLPGZTHMXOX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C1=CC=C(C=C1)O)OC2=CC=CC=C2OC |
Origin of Product |
United States |
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